PPARγ Transactivation Potency of 85002-36-4 vs. Pioglitazone and Rosiglitazone
In cell-based PPARγ transactivation assays, 5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione (the compound) exhibits weak agonist activity, with an EC50 of >50,000 nM, consistent with its classification as a minimalist scaffold lacking the extended hydrophobic tail required for high-affinity PPARγ binding [1]. In contrast, the full agonist pioglitazone achieves an EC50 of approximately 580 nM in comparable GAL4-PPARγ transactivation assays, and rosiglitazone reaches ~110 nM [2]. This ~100-fold lower potency confirms that the 4-amino substituent alone cannot substitute for the elaborated lipophilic tails of clinical glitazones, positioning CAS 85002-36-4 as a useful inactive or weakly-active baseline control in PPARγ screens rather than a direct agonist candidate.
| Evidence Dimension | PPARγ Transactivation EC50 |
|---|---|
| Target Compound Data | EC50 > 50,000 nM |
| Comparator Or Baseline | Pioglitazone: EC50 ~580 nM; Rosiglitazone: EC50 ~110 nM |
| Quantified Difference | ~100-fold less potent than pioglitazone; >450-fold less potent than rosiglitazone |
| Conditions | GAL4-fused PPARγ ligand-binding domain expressed in human U2OS or HEK293 cells; luciferase reporter gene assay |
Why This Matters
This establishes a clear quantitative baseline: researchers seeking a negative control for PPARγ activation or a starting scaffold for fragment-based drug design can confidently select CAS 85002-36-4, knowing its intrinsic activity is negligible relative to clinical standards.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50586288: EC50 >5.00E+4 nM at PPARgamma (GAL4-fused) in human U2OS cells. BindingDB. View Source
- [2] Lehmann, J. M., Moore, L. B., Smith-Oliver, T. A., Wilkison, W. O., Willson, T. M., & Kliewer, S. A. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma). The Journal of Biological Chemistry, 270(22), 12953–12956. View Source
